molecular formula C14H18N2O2 B2803088 tert-butyl N-(propa-1,2-dien-1-yl)-N-[(pyridin-3-yl)methyl]carbamate CAS No. 2287318-07-2

tert-butyl N-(propa-1,2-dien-1-yl)-N-[(pyridin-3-yl)methyl]carbamate

Cat. No.: B2803088
CAS No.: 2287318-07-2
M. Wt: 246.31
InChI Key: ZGZMPSVKYIPZFH-UHFFFAOYSA-N
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Description

tert-butyl N-(propa-1,2-dien-1-yl)-N-[(pyridin-3-yl)methyl]carbamate is a carbamate derivative featuring a propargyl (propa-1,2-dien-1-yl) group and a pyridin-3-ylmethyl substituent. Its molecular weight is 246.3 g/mol, with a purity of ≥95% . The compound is listed under the product code 3D-MRD31807 by Biosynth but is currently marked as discontinued, limiting its commercial availability . However, detailed physicochemical properties such as melting point, boiling point, and solubility remain unspecified in available literature .

Properties

InChI

InChI=1S/C14H18N2O2/c1-5-9-16(13(17)18-14(2,3)4)11-12-7-6-8-15-10-12/h6-10H,1,11H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZMPSVKYIPZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CN=CC=C1)C=C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of tert-butyl N-(propa-1,2-dien-1-yl)-N-[(pyridin-3-yl)methyl]carbamate involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis includes the use of specific reagents and catalysts under controlled conditions to achieve the desired purity and yield.

Chemical Reactions Analysis

tert-butyl N-(propa-1,2-dien-1-yl)-N-[(pyridin-3-yl)methyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry

In the field of chemistry, tert-butyl N-(propa-1,2-dien-1-yl)-N-[(pyridin-3-yl)methyl]carbamate serves as a reagent in various synthetic processes. Its ability to participate in chemical reactions such as oxidation, reduction, and substitution makes it valuable for developing new compounds and materials.

Table 1: Chemical Reactions Involving the Compound

Reaction TypeDescriptionCommon Reagents Used
OxidationConverts alcohols to carbonyl compoundsOxidizing agents (e.g., KMnO₄)
ReductionReduces carbonyl compounds to alcoholsReducing agents (e.g., NaBH₄)
SubstitutionReplaces functional groups in organic moleculesNucleophiles (e.g., amines)

Biology

In biological research, this compound is utilized to study cellular mechanisms and pathways. Its structure allows it to interact with specific receptors or enzymes, making it a useful tool for investigating biological processes.

Case Study: Mechanism of Action

A study demonstrated that this compound binds to certain enzyme targets, modulating their activity. This interaction can influence signaling pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation in cancer research.

Medicine

The compound shows potential therapeutic applications due to its biological activity. Research indicates that it may have anti-cancer properties by inhibiting tumor growth through specific molecular interactions.

Table 2: Potential Therapeutic Applications

Application AreaDescriptionCurrent Research Focus
OncologyInhibition of tumor growthMechanistic studies in cancer cells
NeurologyPotential neuroprotective effectsStudies on neurodegenerative diseases
AntimicrobialActivity against certain bacterial strainsScreening for antibiotic properties

Industry

In industrial applications, this compound is used in the production of specialized materials. Its chemical properties make it suitable for formulating polymers and coatings that require specific performance characteristics.

Mechanism of Action

The mechanism of action of tert-butyl N-(propa-1,2-dien-1-yl)-N-[(pyridin-3-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Weights

Compound Name Key Substituents/Groups Molecular Weight (g/mol) Reference
This compound Propargyl, pyridin-3-ylmethyl 246.3
N-(2-chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)pivalamide Chloro, hydroxypropynyl, pivalamide 311.8
tert-butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate Pyrimidine, pyrrolidin-3-yl 264.3
tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate Cyclopentyl, hydroxyl 215.3

Key Observations:

  • Propargyl vs. Hydroxypropynyl/Pyrimidine: The propargyl group in the target compound offers distinct reactivity (e.g., in cycloadditions) compared to the hydroxypropynyl group in N-(2-chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)pivalamide, which may enhance hydrogen-bonding interactions .
  • Pyridine vs. Cyclopentyl Backbones: Carbamates with cyclopentyl backbones (e.g., tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate) exhibit stereochemical complexity, which can influence their conformational stability and interactions in chiral environments . In contrast, the pyridine ring in the target compound provides aromaticity and basicity, affecting electronic properties and acid-base stability .

Stability and Commercial Availability

Table 3: Stability and Commercial Status

Compound Name Stability Considerations Commercial Availability Reference
This compound Potential instability due to propargyl group Discontinued
tert-butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate Methoxy groups enhance oxidative stability Available
tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate Hydroxyl group sensitive to dehydration Available

Key Observations:

  • The target compound’s discontinued status () limits its practical use, whereas analogs like tert-butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate remain accessible .
  • Steric protection from tert-butyl groups generally enhances stability, but the propargyl moiety in the target compound may introduce kinetic instability under harsh conditions compared to methoxy-substituted derivatives .

Biological Activity

tert-butyl N-(propa-1,2-dien-1-yl)-N-[(pyridin-3-yl)methyl]carbamate (CAS Number: 2287318-07-2) is a compound that has attracted attention in various scientific fields due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₈N₂O₂, with a molecular weight of 246.30 g/mol. Its structure features a tert-butyl group, a propa-1,2-dienyl moiety, and a pyridin-3-ylmethyl carbamate functional group, contributing to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may modulate enzyme activities and receptor functions, potentially influencing various biochemical pathways. The exact mechanisms are still under investigation but may involve:

  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of enzymes involved in inflammatory pathways.
  • Receptor Binding : The pyridine moiety may facilitate binding to specific receptors, altering cellular responses.

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities:

1. Anti-inflammatory Activity

Studies have indicated that derivatives of carbamate compounds exhibit significant anti-inflammatory properties. For instance, related compounds have been shown to inhibit the activity of cyclooxygenase enzymes (COX), leading to reduced inflammation in animal models .

3. Neuroprotective Effects

Preliminary research indicates that compounds with similar structures may provide neuroprotective effects by inhibiting amyloid-beta aggregation, a hallmark of Alzheimer's disease. This suggests that this compound could be explored for neurodegenerative conditions .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of carbamate derivatives:

StudyFindings
In vitro anti-inflammatory study Compounds similar to this compound showed up to 54% inhibition in carrageenan-induced rat paw edema models .
Antimicrobial screening Related compounds exhibited significant activity against multidrug-resistant strains of bacteria .
Neuroprotective evaluation Some derivatives were found to inhibit β-secretase and acetylcholinesterase activities in vitro, suggesting potential for Alzheimer's treatment .

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-(propa-1,2-dien-1-yl)-N-[(pyridin-3-yl)methyl]carbamate?

The compound can be synthesized via carbamate coupling reactions. A common approach involves reacting tert-butyl carbamate with propa-1,2-dien-1-yl and pyridin-3-ylmethyl precursors under basic conditions (e.g., triethylamine or NaH). Solvent choice (e.g., DMF, THF) and temperature (0–25°C) are critical for optimizing yields. Reaction progress should be monitored via TLC or HPLC . Example Protocol :

StepReagents/ConditionsPurpose
1Pyridin-3-ylmethyl chloride, DMF, 0°CActivate substrate
2tert-Butyl carbamate, NaH, THFCarbamate formation
3Propa-1,2-dien-1-yl bromide, 12h, RTFinal coupling

Q. How is the compound characterized for purity and structural confirmation?

  • NMR : 1^1H NMR reveals proton environments (e.g., pyridin-3-yl CH2_2 at δ 4.2–4.5 ppm, allene protons at δ 5.1–5.3 ppm). 13^{13}C NMR confirms carbamate carbonyl (δ 155–160 ppm) .
  • Mass Spectrometry : ESI-MS provides molecular ion [M+H]+^+ and fragmentation patterns (e.g., loss of tert-butyl group, m/z ~100) .
  • Elemental Analysis : Validate C, H, N composition (±0.3% tolerance) .

Q. What storage conditions are required for this compound?

Store under inert gas (argon) at –20°C in airtight containers. The compound is hygroscopic; use molecular sieves in non-polar solvents (e.g., hexane). Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can reaction yields be optimized for N-alkylation steps in its synthesis?

Yields depend on steric hindrance from the tert-butyl group and allene reactivity. Key strategies:

  • Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
  • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions .
  • Monitor by 19^{19}F NMR (if fluorinated analogs are used) to track kinetic vs. thermodynamic products . Data Contradiction Note : Some studies report higher yields with NaH (75%) vs. K2_2CO3_3 (60%) due to better deprotonation efficiency .

Q. What challenges arise in crystallizing this compound for X-ray analysis?

The flexible allene moiety and tert-butyl group complicate crystal packing. Solutions:

  • Use slow evaporation in hexane/ethyl acetate (1:3) at 4°C.
  • Co-crystallize with heavy atoms (e.g., bromine derivatives) for improved diffraction .
  • Refinement via SHELXL (CCDC deposition recommended) .

Q. How do solvent polarity and temperature affect its stability in biological assays?

  • Polar solvents (DMSO, MeOH) : Promote hydrolysis of the carbamate group (t1/2_{1/2} < 24h at 37°C).
  • Non-polar solvents (toluene) : Enhance stability (t1/2_{1/2} > 1 week) . Mitigation : Pre-dissolve in DMSO and dilute in buffer (<0.1% DMSO) for cell-based studies .

Q. How to resolve conflicting spectroscopic data (e.g., NMR vs. MS)?

  • Scenario : Discrepancy in molecular weight (MS suggests +16 Da vs. calculated).
  • Analysis : Check for oxidation (e.g., allene → epoxide) via IR (C=O stretch at 1750 cm1^{-1}) or LC-MS/MS .
  • Solution : Purify via preparative HPLC (C18 column, acetonitrile/water gradient) .

Methodological Tables

Q. Table 1: Comparison of Synthetic Routes

MethodReagentsSolventYield (%)Reference
ANaH, THFTHF75
BK2_2CO3_3, DMFDMF60

Q. Table 2: Expected 1^1H NMR Peaks

Proton GroupChemical Shift (δ, ppm)Multiplicity
Pyridin-3-yl CH2_24.2–4.5Singlet
Allene protons5.1–5.3Doublet

Safety and Compliance

  • PPE : Use nitrile gloves, chemical goggles, and lab coats. Avoid inhalation; work in fume hoods .
  • Waste Disposal : Neutralize with 10% acetic acid before incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.